2-(Pentyloxy)ethyl acetate

Description

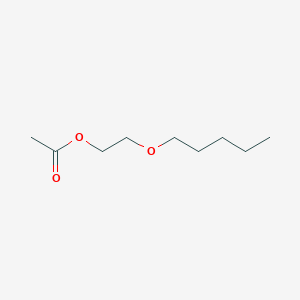

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-pentoxyethyl acetate |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-11-7-8-12-9(2)10/h3-8H2,1-2H3 |

InChI Key |

INRKVKPTZMIOTG-UHFFFAOYSA-N |

SMILES |

CCCCCOCCOC(=O)C |

Canonical SMILES |

CCCCCOCCOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Pentyloxy Ethyl Acetate

Classical Esterification and Etherification Routes Applied to Analogues

The traditional synthesis of 2-(pentyloxy)ethyl acetate (B1210297) logically proceeds through the formation of its precursor, 2-(pentyloxy)ethanol (B1594470), followed by esterification, or by building the molecule through sequential etherification and esterification steps on a glycol backbone.

Fischer Esterification Modifications for Alkoxyethyl Acetate Synthesis

Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgpatsnap.comyoutube.comkhanacademy.org In the context of 2-(pentyloxy)ethyl acetate, this would involve the reaction of 2-(pentyloxy)ethanol with acetic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the less expensive one) is used, or water is removed as it is formed, often through azeotropic distillation. wikipedia.orggoogle.com

The mechanism begins with the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol, 2-(pentyloxy)ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. youtube.comkhanacademy.org

For analogous alkoxyethyl acetates, reaction temperatures typically range from 60 to 130°C, with reaction times of several hours. wikipedia.orgwvu.edu The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the final product. A patent for a similar compound, 2-ethoxyethyl acetate, describes a process using oxalic acid as a catalyst at temperatures between 105-130°C. Another approach for glycol ether esters involves using an azeotroping agent to remove water and drive the reaction to completion. google.com

Table 1: Representative Conditions for Fischer Esterification of Alkoxyethanols

| Alcohol Precursor | Acylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Key Features |

| 2-(Butoxy)ethanol | Acetic Acid | Sulfuric Acid | 120-170 | Not Specified | Use of azeotropic dehydrating agent (sec-butanol or sec-butyl acetate) |

| 2-Ethoxyethanol | Acetic Acid | Oxalic Acid | 105-130 | Not Specified | Continuous removal of water by distillation |

| Isopentyl Alcohol | Acetic Acid | Sulfuric Acid | ~160 (reflux) | 0.75 | Laboratory scale synthesis of a structurally similar ester |

This table presents data for analogous compounds to illustrate typical reaction conditions.

Williamson Ether Synthesis Approaches for the Pentyloxy Moiety

The Williamson ether synthesis is a versatile and widely used method for forming ether linkages. masterorganicchemistry.comwvu.edukhanacademy.org This S\textsubscript{N}2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com To synthesize the precursor 2-(pentyloxy)ethanol, one could react sodium 2-hydroxyethoxide (the deprotonated form of ethylene (B1197577) glycol) with a pentyl halide, such as 1-bromopentane. Alternatively, sodium pentoxide could be reacted with 2-chloroethanol. The choice of reactants is often dictated by the desire to use a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, to enhance the nucleophilicity of the alkoxide. francis-press.com The alkoxide is generated in situ by treating the corresponding alcohol with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comfrancis-press.com The reaction temperature can vary, but it is often elevated to ensure a reasonable reaction rate. A general Williamson ether synthesis can take from 1 to 8 hours at temperatures between 50-100°C. mdpi.com

Once 2-(pentyloxy)ethanol is formed, it can be esterified as described in the previous section. An alternative, though less common, approach would be to perform a Williamson ether synthesis on an ethyl acetate derivative, but this is synthetically less straightforward.

Table 2: General Parameters for Williamson Ether Synthesis

| Alkoxide Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Key Considerations |

| Ethylene Glycol | 1-Bromopentane | Sodium Hydride | THF or DMF | 50-100 | Formation of 2-(pentyloxy)ethanol precursor |

| n-Pentanol | 2-Chloroethanol | Sodium Hydroxide | Toluene | High | Potential for side reactions with the chloro-substituted alcohol |

| 2-Naphthol | 1-Bromobutane | Sodium Hydroxide | Ethanol (B145695) | Reflux (78°C) | Example of a similar S\textsubscript{N}2 reaction for ether formation wvu.edu |

This table outlines general conditions for the Williamson ether synthesis, adaptable for the synthesis of the precursor to this compound.

Catalytic Approaches in Synthesis

Catalysis offers pathways to enhance reaction rates, improve selectivity, and often operate under milder conditions compared to classical methods. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, are employed in ester and ether formation.

Homogeneous and Heterogeneous Catalysis for Ester Formation

For the esterification step, in addition to traditional mineral acids, various other catalysts can be employed. Homogeneous catalysts like p-toluenesulfonic acid are effective. However, the use of homogeneous catalysts can lead to challenges in separation and potential corrosion issues.

Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling. Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides have been successfully used for the synthesis of esters, including those of glycol ethers. For instance, a porous phenolsulphonic acid-formaldehyde resin has been shown to be effective for the transesterification of ethyl acetate with various alcohols, achieving high yields. researchgate.net In a study on a similar compound, propylene (B89431) glycol methyl ether acetate (PGMEA), the use of Amberlyst-15 as a solid catalyst was explored to streamline the synthesis and purification process. Transesterification of ethyl acetate with alcohols can also be catalyzed by solid base catalysts like Na\textsubscript{2}Si\textsubscript{2}O\textsubscript{5}. ntnu.no Mixed salt acetylacetonates (B15086760) have also been reported as effective catalysts for transesterification under relatively mild conditions (e.g., 80°C). google.com.na

Biocatalytic Pathways for Ester and Ether Linkage Formation

Biocatalysis, utilizing enzymes to catalyze chemical reactions, presents a green and highly selective alternative for the synthesis of compounds like this compound. nih.gov

For the ester linkage, lipases are the most commonly used enzymes. They can catalyze esterification or transesterification reactions under mild conditions, often in solvent-free systems or in organic solvents. nih.govnih.gov For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a robust and widely used biocatalyst for the synthesis of various esters. nih.govnih.gov The synthesis could proceed via direct esterification of 2-(pentyloxy)ethanol with acetic acid or, more commonly, through transesterification. In a transesterification approach, an existing ester, such as vinyl acetate or ethyl acetate, serves as the acyl donor. dss.go.thorganic-chemistry.org The use of vinyl acetate is often advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and shifts the equilibrium towards the product. dss.go.th A study on the enzymatic synthesis of pentyl acetate using Lipozyme® 435 from acetic acid and pentan-1-ol highlights the feasibility of this approach for similar esters.

The enzymatic formation of the ether bond is less common but is an area of active research. Enzymes such as etherases or engineered enzymes could potentially be used for the synthesis of the 2-(pentyloxy)ethanol precursor.

Table 3: Biocatalytic Synthesis Strategies for Esters

| Reaction Type | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Key Advantages |

| Acylation | Candida antarctica lipase B | Vinyl Acetate | Heptane | 35 | High enantioselectivity for chiral alcohols, irreversible acylation dss.go.th |

| Esterification | Novozym® 435 | 2-Methylhexanoic Acid | Solvent-free | 70-80 | High conversion, green reaction conditions nih.gov |

| Transesterification | Na\textsubscript{2}Si\textsubscript{2}O\textsubscript{5} (solid base catalyst) | Ethyl Acetate | Methanol (as alcohol) | 65 | Heterogeneous catalysis, mild conditions ntnu.no |

This table shows examples of biocatalytic and related catalytic methods for ester synthesis that could be applied to this compound.

Novel Synthetic Strategies and Green Chemistry Principles in Compound Preparation

Modern synthetic chemistry increasingly emphasizes the development of sustainable and environmentally benign processes. The synthesis of this compound can incorporate several green chemistry principles.

The use of biocatalysts, as discussed above, is a prime example of a green synthetic strategy, as it involves mild reaction conditions, high selectivity (reducing byproducts), and the use of renewable catalysts. nih.govnih.gov

Another green approach is the use of less hazardous solvents or solvent-free systems. For instance, in the biocatalytic synthesis of branched-chain esters, conducting the reaction in a solvent-free medium has been shown to be effective. nih.gov In the context of this compound, ethyl acetate itself could potentially be used as both a reactant (in transesterification) and a solvent, which is considered a greener solvent choice.

The development of robust and recyclable heterogeneous catalysts also aligns with green chemistry principles by simplifying product purification and minimizing waste. ntnu.no Furthermore, process intensification, such as using continuous flow reactors, can lead to more efficient and safer production processes compared to traditional batch methods. For example, a process for preparing glycol mono-n-butyl ether via a continuous pipe reaction has been developed to enhance productivity.

Finally, exploring alternative starting materials derived from renewable resources is a key aspect of green chemistry. While the pentyloxy group is typically derived from petrochemical sources, the acetate and ethylene glycol moieties can potentially be sourced from bio-based feedstocks.

Solvent-Free and Atom-Economical Syntheses

The principles of green chemistry encourage the development of synthetic methods that minimize waste and maximize the incorporation of all materials used in the process into the final product. Solvent-free and atom-economical approaches are central to achieving these goals in the synthesis of this compound.

One promising approach is the use of enzymatic catalysis, particularly with immobilized lipases. ulpgc.es Lipases are known to be effective catalysts for esterification and transesterification reactions under mild conditions. ulpgc.es A study on the enzymatic synthesis of the analogous compound, pentyl acetate, demonstrated the feasibility and advantages of a solvent-free system. ulpgc.es In such a system, the reactants themselves act as the solvent, which simplifies the process by eliminating the need for an additional solvent and its subsequent removal and disposal. mdpi.com This not only reduces costs but also minimizes the environmental impact. mdpi.com

For the synthesis of this compound, a solvent-free enzymatic approach would involve the direct reaction of 2-(pentyloxy)ethanol with an acyl donor, such as acetic acid or an acetic acid ester, in the presence of an immobilized lipase like Candida antarctica lipase B (Novozym 435). The reaction can be represented as:

CH₃(CH₂)₄OCH₂CH₂OH + CH₃COOH ⇌ CH₃(CH₂)₄OCH₂CH₂OCOCH₃ + H₂O

Key parameters that would need to be optimized for such a solvent-free synthesis include the molar ratio of the reactants, enzyme loading, temperature, and reaction time. Research on similar ester syntheses has shown that high conversions can be achieved in the absence of solvents, often with the added benefit of easy catalyst separation and reuse. ulpgc.es

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another critical consideration. The direct esterification of 2-(pentyloxy)ethanol with acetic acid is an inherently atom-economical reaction, with water being the only byproduct. The use of acetic anhydride (B1165640) as an acyl donor also offers high atom economy, with the byproduct being acetic acid, which can potentially be recycled. vedantu.com

Table 1: Comparison of Acyl Donors for Atom Economy in this compound Synthesis

| Acyl Donor | Byproduct | Atom Economy | Considerations |

| Acetic Acid | Water | High | Equilibrium reaction, may require water removal to drive to completion. |

| Acetic Anhydride | Acetic Acid | High | Generally more reactive than acetic acid; the byproduct can be valuable. vedantu.com |

| Vinyl Acetate | Acetaldehyde | Moderate | Can drive the reaction to completion by tautomerization of the vinyl alcohol intermediate. |

| Ethyl Acetate (Transesterification) | Ethanol | Moderate | The reversibility of the reaction needs to be managed. |

Utilization of Renewable Feedstocks and Sustainable Processes

The transition towards a bio-based economy necessitates the use of renewable feedstocks for chemical production. For the synthesis of this compound, the key precursors are 2-(pentyloxy)ethanol and an acetyl group source.

2-(Pentyloxy)ethanol can potentially be derived from renewable resources. One pathway involves the reaction of ethylene oxide with pentanol (B124592) (amyl alcohol). Ethylene oxide can be produced from bio-ethanol, and various pentanol isomers can be obtained from fusel oil, a byproduct of fermentation. While this route still involves multiple steps, the use of bio-derived starting materials significantly improves the sustainability profile of the final product.

The acetyl group can be sourced from acetic acid, which can be produced through the fermentation of biomass. The use of bio-based acetic acid in conjunction with a renewably sourced 2-(pentyloxy)ethanol would result in a completely bio-derived this compound.

Sustainable processes for the synthesis of this compound also extend to the choice of catalyst. The use of heterogeneous catalysts, such as solid acid catalysts or immobilized enzymes, is preferred over homogeneous catalysts. google.com Heterogeneous catalysts are more easily separated from the reaction mixture, which simplifies product purification and allows for catalyst recycling, reducing waste and operational costs. google.com Continuous flow processes, which can offer better control over reaction parameters and higher throughput, are also a feature of sustainable manufacturing. mdpi.comgoogle.com

Mechanistic Investigations and Reaction Kinetics

A thorough understanding of the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound, maximizing yield, and minimizing the formation of unwanted byproducts.

Elucidation of Rate-Determining Steps in Esterification

The esterification of an alcohol with a carboxylic acid can be catalyzed by either an acid or a base, or it can be enzyme-catalyzed. The mechanism and the rate-determining step will vary depending on the catalyst used.

In a typical acid-catalyzed Fischer esterification, the reaction proceeds through a series of equilibrium steps. byjus.com The generally accepted mechanism involves the following key stages: byjus.com

Protonation of the carbonyl oxygen of the carboxylic acid: This initial step activates the carbonyl group, making it more electrophilic.

Nucleophilic attack by the alcohol: The hydroxyl group of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

In this multi-step process, the nucleophilic attack of the alcohol on the protonated carbonyl carbon is often considered the rate-determining step . nih.gov The rate of this step is influenced by the steric hindrance of both the alcohol and the carboxylic acid.

For a lipase-catalyzed esterification, the mechanism is different and typically follows a Ping-Pong Bi-Bi mechanism. mdpi.com This involves:

Acylation of the enzyme: The lipase reacts with the acyl donor (e.g., acetic acid) to form an acyl-enzyme intermediate, releasing the first product (e.g., water).

Deacylation of the enzyme: The alcohol (2-(pentyloxy)ethanol) then reacts with the acyl-enzyme intermediate to form the ester and regenerate the free enzyme.

In this enzymatic pathway, either the acylation or the deacylation step can be rate-limiting, depending on the specific substrates and reaction conditions. For some lipase-catalyzed esterifications, it has been observed that the reaction rate can be inhibited by high concentrations of either the acid or the alcohol substrate. mdpi.com

Analysis of Side Reactions and Byproduct Formation

In the synthesis of glycol ether esters like this compound, several side reactions can occur, leading to the formation of byproducts that can affect the purity of the final product and complicate the purification process. google.com

One common side reaction is the etherification of the glycol ether, particularly at elevated temperatures and in the presence of an acid catalyst. This can lead to the formation of diethylene glycol ethers. For instance, two molecules of 2-(pentyloxy)ethanol could react to form a dimer and water.

Another potential side reaction is the formation of azeotropes between the byproducts, water, and the reactants, which can complicate the removal of water and drive the equilibrium towards the desired product. google.com

In the case of using acetic anhydride as the acylating agent, the primary byproduct is acetic acid. vedantu.com While this is not necessarily an impurity to be removed, its presence will affect the reaction equilibrium if not accounted for.

When transesterification is employed, for example, using ethyl acetate as the acyl donor, the byproduct is ethanol. The reversibility of this reaction means that the presence of ethanol can shift the equilibrium back towards the reactants. nih.gov

Table 2: Potential Byproducts in the Synthesis of this compound

| Synthesis Method | Potential Byproducts | Formation Mechanism |

| Acid-catalyzed esterification | Dimerized ethers, symmetrical ethers | Self-condensation of the alcohol or reaction of the alcohol with the ether linkage under acidic conditions. |

| Transesterification | Alcohol from the starting ester (e.g., ethanol) | Reversible reaction equilibrium. |

| Use of Acetic Anhydride | Acetic Acid | Stoichiometric byproduct of the reaction. |

Careful control of reaction conditions such as temperature, catalyst selection, and reactant ratios is essential to minimize these side reactions and maximize the yield and purity of this compound. google.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-(pentyloxy)ethyl acetate (B1210297). By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity and chemical environment can be constructed.

Proton (¹H) NMR for Aliphatic and Ether-Linked Protons

The ¹H NMR spectrum of 2-(pentyloxy)ethyl acetate provides critical information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the various aliphatic and ether-linked protons within the molecule.

Based on established chemical shift principles for esters and ethers, the predicted ¹H NMR chemical shifts for this compound are as follows:

A triplet at approximately 0.9 ppm is attributed to the terminal methyl protons (CH₃) of the pentyl group. The splitting into a triplet is due to the coupling with the adjacent methylene (B1212753) (CH₂) group.

A multiplet, expected between 1.2 and 1.4 ppm, arises from the three methylene groups (CH₂-CH₂-CH₂) in the middle of the pentyl chain.

A triplet around 3.4 ppm corresponds to the methylene protons directly attached to the ether oxygen (-O-CH₂-). This downfield shift is due to the deshielding effect of the electronegative oxygen atom.

A triplet at approximately 3.6 ppm is assigned to the methylene protons adjacent to the other ether oxygen (-CH₂-O-).

A singlet appearing at about 2.1 ppm is characteristic of the methyl protons of the acetate group (CH₃-C=O). Its singlet nature is due to the absence of adjacent protons.

A triplet around 4.2 ppm is attributed to the methylene protons of the ethyl group attached to the acetate functionality (-O-CH₂-C=O). orgchemboulder.comoregonstate.edupressbooks.pubyoutube.comlibretexts.orgdocbrown.info

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ (pentyl) | ~0.9 | Triplet |

| -(CH₂)₃- (pentyl) | ~1.2-1.4 | Multiplet |

| -O-CH₂- (pentyl) | ~3.4 | Triplet |

| -CH₂-O- (ethyl) | ~3.6 | Triplet |

| CH₃ (acetate) | ~2.1 | Singlet |

| -O-CH₂- (acetate) | ~4.2 | Triplet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and insight into their chemical environments.

The predicted ¹³C NMR chemical shifts are based on typical values for ethers and acetate esters: oregonstate.eduwisc.edulibretexts.orgdocbrown.info

The terminal methyl carbon of the pentyl group is expected to resonate at approximately 14 ppm.

The carbons of the three central methylene groups of the pentyl chain would appear in the range of 22-32 ppm.

The methylene carbon of the pentyl group attached to the ether oxygen (-O-CH₂) is anticipated around 70 ppm.

The methylene carbon of the ethyl group adjacent to the ether oxygen (-CH₂-O-) is predicted to be in the region of 68 ppm.

The methylene carbon of the ethyl acetate moiety attached to the ester oxygen (-O-CH₂) is expected at approximately 64 ppm.

The methyl carbon of the acetate group (CH₃-C=O) typically appears around 21 ppm.

The carbonyl carbon (C=O) of the acetate group is the most deshielded, with a predicted chemical shift of about 171 ppm. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (pentyl) | ~14 |

| -(CH₂)₃- (pentyl) | ~22-32 |

| -O-CH₂- (pentyl) | ~70 |

| -CH₂-O- (ethyl) | ~68 |

| -O-CH₂- (acetate) | ~64 |

| CH₃ (acetate) | ~21 |

| C=O (acetate) | ~171 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To definitively establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene groups within the pentyl chain and between the methylene groups of the ethoxy portion. For instance, the triplet at ~3.4 ppm would show a correlation to the multiplet at ~1.2-1.4 ppm, confirming the pentyloxy substructure.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. The HSQC spectrum would link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting different fragments of the molecule. For example, the protons of the acetate methyl group (~2.1 ppm) would show a correlation to the carbonyl carbon (~171 ppm). Similarly, the protons of the methylene group adjacent to the ester oxygen (~4.2 ppm) would show correlations to the carbonyl carbon and the other methylene carbon of the ethyl acetate moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The mass spectrum of this compound from the NIST database shows a molecular ion peak, although it may be weak, confirming the molecular weight of 174.24 g/mol . The fragmentation pattern is key to structural elucidation. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. libretexts.org For this compound, characteristic fragments would include the acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak, and fragments resulting from cleavage of the ether bond.

Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 174 | [C₉H₁₈O₃]⁺ (Molecular Ion) |

| 103 | [CH₃COOCH₂CH₂O]⁺ |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion - often base peak) |

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique, particularly useful for polar molecules, that typically results in less fragmentation than EI. For this compound, ESI-MS would likely produce a protonated molecule [M+H]⁺ at m/z 175 or adducts with cations present in the solvent, such as sodium [M+Na]⁺ at m/z 197 or ammonium (B1175870) [M+NH₄]⁺ at m/z 192. acs.orgnih.govjove.comillinois.eduuwo.ca This technique is valuable for confirming the molecular weight with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. The calculated exact mass of the molecular ion of this compound (C₉H₁₈O₃) is 174.1256 Da. nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula. For instance, an HRMS measurement of 174.1256 ± 0.0005 Da would strongly support the formula C₉H₁₈O₃, ruling out other possibilities. lipidmaps.orgmdpi.comnih.gov

Vibrational Spectroscopy: Unveiling Functional Groups with Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By measuring the vibrations of bonds, these methods provide a molecular fingerprint, allowing for detailed structural elucidation.

Characterizing the Heart of the Molecule: Ester Carbonyl and Ether Linkage Vibrations

The IR and Raman spectra of this compound are distinguished by characteristic absorption bands that correspond to its key functional groups: the ester carbonyl (C=O) and the ether (C-O-C) linkage.

The ester carbonyl group (C=O) typically exhibits a strong, sharp absorption band in the IR spectrum. For esters like ethyl acetate, this band is found in the region of approximately 1735-1750 cm⁻¹. docbrown.info The exact wavenumber is influenced by the molecular structure and the physical state of the sample. The C-O stretching vibrations of the ester group also produce strong bands, typically in the 1000-1300 cm⁻¹ region. For ethanoate esters specifically, these C-O stretching absorptions are observed between 1230 and 1250 cm⁻¹. docbrown.info

The ether linkage (C-O-C) is characterized by its stretching vibrations, which typically appear as a prominent band in the region of 1000-1250 cm⁻¹ in the IR spectrum. The asymmetric stretching of the C-O-C bond usually gives rise to a strong absorption band.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C-C and C-O single bond stretches of the pentyloxy and ethyl groups are often more prominent. The study of similar esters, like ethyl acetate, using Raman spectroscopy has been instrumental in understanding intermolecular interactions, such as hydrogen bonding, which can cause shifts in the C=O stretching frequency. ias.ac.in

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 |

| Ether (C-O-C) | Asymmetric Stretching | 1000 - 1250 |

| Ester (C-O) | Stretching | 1230 - 1250 |

| C-H (Alkyl) | Stretching | 2845 - 2975 |

Note: The exact wavenumbers can vary based on the specific chemical environment and analytical conditions.

Chromatographic Techniques: Ensuring Purity and Enabling Separation

Chromatographic methods are indispensable for separating this compound from impurities and for its quantitative determination. Gas and liquid chromatography are the primary techniques employed for these purposes.

A Closer Look at Volatiles: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is ideally suited for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a carrier gas. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature used for identification. The NIST WebBook provides GC data for this compound, which can be used as a reference. nist.gov

For unambiguous identification, GC is often coupled with mass spectrometry (GC-MS). jmaterenvironsci.comjocpr.com As the separated components elute from the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the fragments. The NIST WebBook contains the electron ionization mass spectrum for this compound, providing a reference for its identification. nist.gov The molecular weight of this compound is 174.2374 g/mol . nist.gov

Precision in Quantification: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of less volatile or thermally sensitive compounds. While this compound is amenable to GC, HPLC offers an alternative and is particularly useful for preparative separations to isolate the pure compound.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For compounds like alkyl acetates, reverse-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com Detection is often achieved using a UV detector, although for esters lacking a strong chromophore, detection at low wavelengths (around 200-210 nm) is necessary. sielc.com Method development for similar compounds, like 2-(2-butoxyethoxy)ethyl acetate, involves optimizing the mobile phase composition to achieve good separation. sielc.com

Table 2: Typical HPLC Parameters for Acetate Compound Analysis

| Parameter | Description |

| Column | Reverse-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water mixture |

| Detection | UV at low wavelengths (e.g., 206 nm) sielc.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

Note: Specific parameters need to be optimized for this compound analysis.

Advanced Hyphenated Techniques in Compound Characterization

The coupling of multiple analytical techniques, known as hyphenation, provides a multidimensional approach to chemical analysis, offering enhanced selectivity and more comprehensive information. researchgate.net For a compound like this compound, techniques such as GC-MS are a prime example of a powerful hyphenated method.

Further advancements include two-dimensional gas chromatography (GCxGC), which offers significantly higher resolution than conventional GC, making it suitable for analyzing complex mixtures containing structurally similar compounds. While specific applications to this compound are not widely documented, the principles of these advanced techniques are applicable.

Another powerful hyphenated technique is the combination of thermal analysis with spectroscopy, such as Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR). researchgate.net This method could be used to study the thermal decomposition of this compound, identifying the evolved gases and providing insights into its degradation pathways. researchgate.net

Applications in Chemical Engineering and Material Science Research

Role as a Specialized Solvent in Industrial Processes

As an ether-ester, 2-(Pentyloxy)ethyl acetate (B1210297) possesses both polar and non-polar characteristics, making it a potentially versatile solvent. The presence of the ether linkage and the pentyl group contributes to its ability to dissolve a range of substances.

Investigation of Solvent Performance in Polymer Systems

Currently, specific research investigating 2-(Pentyloxy)ethyl acetate's performance as a solvent in polymer systems is not widely documented. However, based on the properties of similar glycol ether acetates, it could be hypothesized to be a slow-evaporating solvent with good solvency for various resins. Its higher boiling point and lower volatility compared to smaller acetate esters would be advantageous in applications requiring a longer open time for processing.

Research on Applications in Coating and Adhesive Formulations

Efficacy in Specific Chemical Separations and Extractions

There is a lack of specific studies on the efficacy of this compound in chemical separations and extractions. However, its dual functionality of an ether and an ester suggests it could be a selective solvent in certain liquid-liquid extraction processes. Its water solubility is expected to be low, which is a desirable characteristic for an organic extraction solvent.

Potential as an Intermediate in Specialty Chemical Synthesis

The structure of this compound, containing both an ester and an ether linkage, makes it a potential intermediate in the synthesis of more complex specialty chemicals.

Precursor in Ester and Ether Derivative Manufacturing

Theoretically, this compound could serve as a precursor in the manufacture of other ester and ether derivatives. Through transesterification, the acetate group could be replaced with a different ester group, leading to the formation of a new specialty solvent or plasticizer. Cleavage of the ether bond, although generally requiring harsh conditions, could yield derivatives of ethylene (B1197577) glycol and pentanol (B124592). However, specific research or industrial processes detailing these transformations are not currently published.

Research into its Utility in Material Science Applications (e.g., Plasticizers, Film Formers)

The potential for this compound in material science applications stems from its molecular structure.

As a potential plasticizer, its long, flexible pentyl group could increase the flexibility and durability of polymers. To be effective, a plasticizer must be compatible with the polymer matrix, and its relatively high molecular weight would result in lower volatility compared to smaller plasticizers.

As a film-former, its slow evaporation rate could be beneficial in applications where a smooth, defect-free film is required. The ability of the molecules to orient themselves during the extended drying time can lead to better film integrity. However, empirical data from dedicated research on its film-forming properties are not available.

Compound Properties

| Property | Value |

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 2-pentoxyethyl acetate |

| CAS Number | 5312-09-4 |

Environmental Chemistry and Degradation Pathways of 2 Pentyloxy Ethyl Acetate

Microbial Biodegradation Pathways and Biotransformation Kinetics

Microbial degradation is a significant pathway for the removal of glycol ether acetates from aquatic and soil environments.

Following the initial hydrolysis, both metabolites are expected to undergo further biodegradation. Acetic acid is a readily biodegradable substance that can be utilized by a wide range of microorganisms as a carbon source. The resulting 2-pentyloxyethanol, a long-chain glycol ether, is also expected to be biodegradable. Studies on other long-chain glycol ethers have shown that they can be assimilated by various bacteria, such as Pseudomonas and Xanthobacter species. nih.gov The degradation of the alkoxyethanol chain likely proceeds through oxidation of the terminal alcohol group to an aldehyde and then to a carboxylic acid (an alkoxyacetic acid), followed by cleavage of the ether bond. nih.govnih.gov For instance, the degradation of ethylene (B1197577) glycol monoethyl ether was found to produce ethoxyacetic acid. nih.gov

The biodegradability of 2-(pentyloxy)ethyl acetate (B1210297) can be influenced by several factors:

Acclimation of Microbial Populations: The presence of a microbial community already adapted to degrading similar compounds can enhance the rate of biodegradation.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and enzymatic activity.

Temperature and pH: Optimal temperature and pH conditions for the active microbial populations will favor faster degradation.

Oxygen Availability: Aerobic biodegradation is generally faster than anaerobic degradation for these types of compounds.

Concentration of the Compound: While generally, a higher concentration can lead to a faster absolute degradation rate, very high concentrations can be inhibitory or toxic to microorganisms.

Predictive models like the BIOWIN™ program in EPI Suite™ suggest that 2-(pentyloxy)ethyl acetate is likely to be readily biodegradable. chemistryforsustainability.org

Abiotic Hydrolysis and Other Chemical Transformation Processes in Environmental Matrices

Abiotic hydrolysis is a chemical transformation process that can contribute to the degradation of this compound in water. This process involves the reaction of the compound with water, leading to the cleavage of the ester bond. chemguide.co.uk

The rate of hydrolysis is dependent on pH and temperature. nist.gov Ester hydrolysis can be catalyzed by both acids and bases. chemguide.co.uklibretexts.org Under neutral environmental conditions (pH 7), the hydrolysis of simple esters is generally slow. However, the rate increases significantly under acidic or, more notably, alkaline conditions. uv.esresearchgate.net

The primary products of the abiotic hydrolysis of this compound are the same as in enzymatic hydrolysis: 2-pentyloxyethanol and acetic acid. chemguide.co.uk

Table 2: Estimated Abiotic Hydrolysis Rate of this compound

| pH | Estimated Half-life (t½) | Method |

| 7 | 2.1 years | HYDROWIN™ v2.00 |

| 8 | 76.5 days | HYDROWIN™ v2.00 |

Data estimated using the US EPA's EPI Suite™.

These estimations suggest that while abiotic hydrolysis occurs, it is a much slower process compared to the expected rates of atmospheric photodegradation and microbial biodegradation.

Environmental Transport and Distribution Modeling (e.g., Volatilization, Adsorption)

The environmental transport and distribution of this compound between air, water, soil, and sediment are governed by its physical and chemical properties, such as water solubility, vapor pressure, Henry's Law constant, and the soil adsorption coefficient.

Table 3: Estimated Physical and Chemical Properties for Environmental Transport and Distribution Modeling of this compound

| Property | Estimated Value | Method/Reference |

| Water Solubility | 2,750 mg/L | WSKOWWIN™ v1.42 |

| Vapor Pressure | 0.17 mmHg at 25°C | MPBPWIN™ v1.43 |

| Henry's Law Constant | 1.15 x 10⁻⁵ atm-m³/mole | HENRYWIN™ v3.20 |

| Log Octanol-Water Partition Coefficient (Kow) | 2.3 | KOWWIN™ v1.68 |

| Log Soil Adsorption Coefficient (Koc) | 1.58 | KOCWIN™ v2.00 |

Data estimated using the US EPA's EPI Suite™. chemistryforsustainability.org

Based on these estimated properties:

Volatilization: The moderate Henry's Law constant suggests that volatilization from water to the atmosphere can occur, but it is not expected to be a rapid process.

Adsorption: The low estimated soil adsorption coefficient (Koc) indicates that this compound will have high mobility in soil and is not likely to adsorb significantly to soil organic matter or sediment. chemsafetypro.comecetoc.org This high mobility suggests a potential for leaching into groundwater. However, this is likely to be mitigated by its biodegradability. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 2-(Pentyloxy)ethyl acetate (B1210297), these methods can predict its geometry, orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting the molecular geometry and analyzing molecular orbitals. nih.gov For 2-(Pentyloxy)ethyl acetate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be employed to determine the most stable conformation of the molecule. This involves optimizing the geometry to find the lowest energy arrangement of the atoms.

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. acs.org For this compound, the HOMO is expected to be localized around the ether and ester oxygen atoms, while the LUMO is likely centered on the carbonyl carbon of the acetate group, which is a common feature in esters. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. nmrdb.orgprinceton.edu By calculating the magnetic shielding tensors of the nuclei, the chemical shifts for ¹H and ¹³C NMR can be predicted. These predictions are often based on empirical databases or direct quantum mechanical calculations. nmrdb.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (acetate) | ~2.0 | Singlet |

| O-CH₂-CH₂-O | ~4.2 | Triplet |

| O-CH₂-CH₂-O | ~3.6 | Triplet |

| O-CH₂-(CH₂)₃-CH₃ | ~3.4 | Triplet |

| O-CH₂-CH₂-(CH₂)₂-CH₃ | ~1.6 | Quintet |

| (CH₂)₂-CH₃ | ~1.3 | Sextet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~171 |

| O-CH₂ (pentyloxy) | ~71 |

| O-CH₂ (ethyl) | ~68 |

| O-CH₂ (ethyl) | ~63 |

| O-CH₂-CH₂ (pentyloxy) | ~29 |

| CH₂-CH₂-CH₃ (pentyloxy) | ~28 |

| CH₂-CH₃ (pentyloxy) | ~22 |

| CH₃ (acetate) | ~21 |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities. computabio.comresearchgate.netcomputabio.com These predictions are typically performed using harmonic vibrational analysis following a geometry optimization. computabio.com

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (alkane) | ~2850-3000 | Stretching |

| C=O (ester) | ~1735-1750 | Stretching |

| C-O (ester) | ~1230-1260 | Stretching |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. computabio.comprotheragen.ai For this compound, the primary absorption is expected to be a π → π* transition associated with the carbonyl group of the ester. researchgate.net

Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| n → π* | ~210-220 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules. nih.govacs.org By simulating the molecule in a solvent, such as water or an organic solvent, one can observe the accessible conformations and the interactions, like hydrogen bonding, that occur. nih.gov This is particularly relevant for understanding its properties in solution.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Routes

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. A common synthetic route would be the esterification of 2-(pentyloxy)ethanol (B1594470) with acetic acid or the transesterification with another acetate ester. DFT calculations can be used to map out the potential energy surface of the reaction, identifying the transition states and intermediates. nmrdb.org This allows for the determination of the reaction mechanism and the calculation of activation barriers, providing insights into the reaction kinetics. nmrdb.org For instance, in an acid-catalyzed esterification, the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol, can be modeled to understand the energy profile of the reaction.

Prediction of Physicochemical Behavior from Computational Descriptors (e.g., Polarity, Solubility Parameters)

The physicochemical properties of a molecule, such as its polarity and solubility, can be predicted using computational descriptors derived from its molecular structure. researchgate.net Quantitative Structure-Property Relationship (QSPR) models are often employed for this purpose. nih.govnih.gov These models correlate calculated molecular descriptors with experimental properties. For this compound, descriptors such as the dipole moment, polar surface area, and various topological indices can be calculated. nih.govacs.org These descriptors can then be used in established QSPR models to predict properties like water solubility and the octanol-water partition coefficient (logP), which are crucial for understanding its environmental fate and behavior in various applications. nih.govnih.govrsc.org

Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment | ~1.9 D | DFT Calculation |

| Polar Surface Area | ~35.5 Ų | Computational |

| logP (Octanol-Water) | ~2.3 | Computational |

Derivatives, Analogues, and Structure Reactivity Relationship Srr Research

Synthesis and Characterization of Structural Analogues (e.g., Varying Alkyl Chain Lengths, Isomeric Forms)

The synthesis of structural analogues of 2-(pentyloxy)ethyl acetate (B1210297) is a key area of research. This involves systematically altering parts of the molecule, such as the length of the alkyl chain or the arrangement of its atoms, to create a series of related compounds. For instance, researchers have synthesized long-chain 2-(dimethylalkylsilyl)ethylsaccharides, which, like 2-(pentyloxy)ethyl acetate, feature an ethyl acetate group. nih.gov The synthesis of these analogues often requires multi-step procedures. For example, the preparation of certain complex heterocyclic analogues can be achieved through a base-promoted formal [2+2]-cycloaddition of 2-acyl-2'-vinyl-1,1'-biaryls. nih.gov

The characterization of these new molecules is a critical step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. nih.gov The study of isomeric forms, molecules with the same chemical formula but different atomic arrangements, is also of interest. For example, research into optically active isomers of similar compounds, such as ethyl trans-2,2,6-trimethylcyclohexylcarboxylate, highlights the importance of stereochemistry in determining a molecule's properties. google.com

The following table provides a glimpse into the types of structural analogues being explored:

| Analogue Type | Modification from this compound | Example Research Area |

| Varying Alkyl Chain | The pentyloxy group is replaced with alkoxy groups of different lengths (e.g., methoxy, ethoxy, hexyloxy). | Investigating the effect of chain length on physical properties like boiling point and solubility. |

| Isomeric Forms | The arrangement of atoms in the pentyloxy group is altered (e.g., 1-pentyloxy, 2-pentyloxy, 3-pentyloxy). | Studying how isomeric changes affect reactivity and interaction with other molecules. |

| Functionalized Derivatives | Introduction of other functional groups onto the main scaffold. | Synthesis of 2-alkoxy-8-hydroxyadenylpeptides for potential vaccine development. nih.gov |

Investigation of Ether and Ester Homologues and their Comparative Academic Study

A significant part of the research involves the comparative study of ether and ester homologues. Homologues are a series of compounds with a similar general formula, and studying them allows scientists to observe trends in their properties. For example, a comparative study of the alkaline hydrolysis of acetates of methylcyclohexanols provides insights into how conformation and structure affect reactivity. rsc.org

Theoretical Studies on Structure-Reactivity Relationships in Esterification and Hydrolysis Processes

Theoretical studies play a crucial role in understanding the relationship between a molecule's structure and its reactivity (Structure-Reactivity Relationships or SRR). These studies often employ computational models to predict how a molecule will behave in a chemical reaction. For esterification and hydrolysis, these models can help elucidate the reaction mechanisms, identifying the key steps and the factors that influence the reaction rate. nih.govuniversiteitleiden.nl

For example, studies on the hydrolysis of acrylate (B77674) esters have explored the relationship between their structure and their reactivity towards glutathione (B108866) and carboxylesterase. nih.gov Similarly, research on the inactivation of elastase by β-sultams compares the structure-activity effects between sulfonylation of the enzyme and alkaline hydrolysis. rsc.org These theoretical approaches, often part of a field known as quantitative structure-activity relationship (QSAR), are invaluable for predicting the properties of new, unsynthesized compounds. libretexts.org

Design and Synthesis of Novel Compounds Based on the this compound Scaffold for Specific Chemical Functions

The knowledge gained from studying the derivatives, analogues, and structure-reactivity relationships of this compound is ultimately applied to the design and synthesis of novel compounds with specific functions. nih.gov By understanding how different structural features influence chemical properties, scientists can rationally design new molecules for a variety of applications.

For example, the this compound scaffold can be used as a starting point for creating new molecules with potential applications in medicinal chemistry or materials science. researchgate.net Research in this area includes the synthesis of functionalized polycyclic aromatic compounds and their heterocyclic analogues. nih.gov Another example is the design and synthesis of novel cationic thiolated polymers for potential pharmaceutical applications. nih.gov This targeted approach to chemical synthesis is a powerful tool for developing new technologies and therapies.

Emerging Research Directions and Future Perspectives in 2 Pentyloxy Ethyl Acetate Studies

Integration with Advanced Manufacturing Technologies

The unique solvent properties of ether acetates suggest a potential role for 2-(pentyloxy)ethyl acetate (B1210297) in advanced manufacturing, a sector increasingly reliant on high-performance and specialty chemicals. shreechem.in Research into analogous compounds, such as other glycol ether acetates, reveals their utility in sophisticated applications like coatings, electronics, and additive manufacturing. silverfernchemical.comlyondellbasell.com

In the realm of additive manufacturing (3D printing) , solvents are critical for post-processing steps, including cleaning and surface finishing. infinigeek.comecolink.com Solvents like isopropyl alcohol (IPA) and dimethyl ester-based solvents are employed to remove uncured resin and prepare surfaces for subsequent treatments. ecolink.comecolink.com Given its ester and ether functionalities, 2-(pentyloxy)ethyl acetate could be investigated as a potentially less volatile and more specialized solvent for cleaning and finishing 3D printed parts, particularly those made from specific polymer resins. Its slower evaporation rate compared to highly volatile solvents might offer better control in certain applications. ecolink.com

Furthermore, in the electronics and coatings industries , glycol ether acetates are valued for their excellent solvency, slow evaporation rates, and ability to improve film formation and reduce defects in high-performance coatings. silverfernchemical.comlyondellbasell.com Future research could explore the performance of this compound in formulations for specialized coatings, such as those used in automotive finishes or protective layers for electronic components, where precision and durability are paramount. alliancechemical.com The "P-series" of propylene (B89431) glycol ether acetates, for instance, have become preferred solvents in the development of new coating formulations. lyondellbasell.com

A summary of potential applications for solvents in advanced manufacturing is presented in the table below.

| Manufacturing Application | Potential Role of Solvents like this compound |

| Additive Manufacturing (3D Printing) | Cleaning of printed parts, removal of support materials, surface finishing. infinigeek.comecolink.comecolink.com |

| Electronics Manufacturing | Cleaning and degreasing of circuit boards, solvent for photoresist formulations. silverfernchemical.comlyondellbasell.com |

| High-Performance Coatings | Solvent in formulations for automotive, aerospace, and industrial coatings to improve flow and finish. silverfernchemical.comlyondellbasell.comalliancechemical.com |

Multiscale Modeling Approaches for Comprehensive Understanding

To accelerate the integration of this compound into new technologies, a thorough understanding of its physicochemical properties at a molecular level is essential. Multiscale modeling, encompassing quantum mechanics (QM) and molecular dynamics (MD) simulations, offers a powerful tool to predict and understand the behavior of this compound without extensive and costly experimentation. rsc.orgrsc.org

Molecular dynamics simulations have been successfully employed to study the liquid structure and hydrogen-bonding networks of related compounds like ethylene (B1197577) glycol. nih.govresearchgate.net Similar computational approaches could be applied to this compound to elucidate:

Solvent-Solute Interactions: Understanding how this compound interacts with various polymers and other chemical species is crucial for its application as a solvent in complex formulations. rsc.org

Transport Properties: Predicting properties like viscosity and diffusion coefficients is vital for designing efficient industrial processes.

Phase Behavior: Modeling the phase behavior of mixtures containing this compound can aid in the design of separation and purification processes.

Recent advancements in machine learning, combined with computational chemistry, have led to the development of predictive models for solvent properties with high accuracy. springernature.comnih.govresearchgate.net These models, often built on graph neural networks, can predict properties like solubility in various solvent systems, which is a critical parameter in chemical process design. rsc.orgrsc.org By curating experimental data and integrating it with computational results, these models can be trained to predict the behavior of new compounds like this compound with increasing confidence.

| Modeling Technique | Potential Application for this compound |

| Molecular Dynamics (MD) Simulations | Elucidating liquid structure, hydrogen bonding, and interactions with other molecules. nih.govresearchgate.netacs.org |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms at the molecular level. nih.gov |

| Machine Learning (ML) Models | Predicting physicochemical properties like solubility and viscosity based on molecular structure. rsc.orgspringernature.comresearchgate.net |

Green Analytical Chemistry Methodologies for Monitoring and Characterization

As the use of this compound potentially expands, the development of environmentally friendly analytical methods for its monitoring and characterization will become increasingly important. Green Analytical Chemistry (GAC) provides a framework for creating methods that are safer, more efficient, and generate less waste. mdpi.comresearchgate.net

Key principles of GAC that can be applied to the analysis of this compound include:

Miniaturization of Sample Preparation: Techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) significantly reduce or eliminate the need for large volumes of hazardous organic solvents during sample preparation. mdpi.com These methods are well-suited for the analysis of volatile and semi-volatile organic compounds (VOCs) like ether acetates. nih.govchromatographyonline.com

Use of Greener Solvents: When solvents are necessary, GAC encourages the use of more benign alternatives such as water, supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents. mdpi.comnih.govresearchgate.netorientjchem.orgresearchgate.net

Advanced Analytical Instrumentation: Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are central to the analysis of VOCs. nih.govinfinitalab.comnih.govthermofisher.com The development of methods using these instruments can be made "greener" by optimizing conditions to reduce energy consumption and solvent use. researchgate.net Supercritical fluid chromatography (SFC) is an emerging green separation technique that utilizes supercritical CO2 as the primary mobile phase, drastically reducing the use of organic solvents. mdpi.com

The development of GAC methods for this compound would not only ensure environmental responsibility but also align with the growing demand for sustainable chemical practices in industry and research.

| Green Analytical Chemistry Approach | Application for this compound Analysis |

| Miniaturized Sample Preparation (SPME, LPME) | Reduces solvent consumption for extraction from various matrices. mdpi.comjk-sci.com |

| Green Solvents (Water, Supercritical CO2) | Replacement of hazardous organic solvents in extraction and chromatography. mdpi.comnih.govorientjchem.org |

| Advanced Instrumentation (Fast GC, UHPLC, SFC) | Reduces analysis time, energy, and solvent consumption. mdpi.comresearchgate.net |

Role in Interdisciplinary Chemical Research Initiatives

The bifunctional nature of this compound, containing both an ether and an ester group, opens up possibilities for its application in a variety of interdisciplinary research fields.

In materials science , functionalized esters are used in the synthesis of novel polymers and nanomaterials. researchgate.net For instance, cellulose (B213188) esters are being investigated for the creation of functional nanomaterials with applications in sensors and drug delivery. The properties of this compound could be leveraged in the synthesis or processing of new materials.

In the biomedical and pharmaceutical fields , ether and ester functionalities are common in biologically active molecules and drug delivery systems. longdom.orgnih.gov Poly(ether-ester) block copolymers, for example, are used to create nanoparticles for drug and gene delivery. nih.gov While direct applications for this compound in this area are speculative, its structural motifs are relevant to the design of biocompatible materials. Research could explore its potential as a solvent or a building block in the synthesis of new biomaterials.

The push for green and sustainable chemistry also represents a significant interdisciplinary initiative. hmel.in The development of green synthesis routes for this compound and its use as a more environmentally friendly solvent are research areas that align with global sustainability goals. mdpi.com

The exploration of this compound in these and other interdisciplinary areas will likely be driven by collaborations between chemists, materials scientists, engineers, and biologists.

| Interdisciplinary Field | Potential Research Focus for this compound |

| Materials Science | Solvent for polymer synthesis and processing, building block for new materials. researchgate.net |

| Biomedical/Pharmaceutical Science | Solvent for drug formulation, component in the synthesis of biocompatible polymers. longdom.orgnih.gov |

| Sustainable Chemistry | Development of green synthesis pathways, application as a green solvent. mdpi.comhmel.in |

Q & A

Q. What are the standard synthetic routes for 2-(Pentyloxy)ethyl acetate in laboratory settings?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of 2-(pentyloxy)ethanol with acetic acid. For example, a procedure similar to the synthesis of 2-oxo-1-(p-tolyloxy)pentan-3-yl acetate involves stirring reactants with a catalytic acid (e.g., H₂SO₄) under reflux, followed by purification via preparative chromatography or distillation . Transesterification is another approach, where a reactive distillation setup (as modeled in Aspen Plus for analogous esters) can improve yield by shifting equilibrium via continuous product removal .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments (e.g., acetate methyl groups at ~2.0 ppm) and ether linkages .

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) validate functional groups .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ensures purity and matches fragmentation patterns with reference data from databases like NIST Chemistry WebBook .

Q. How can researchers safely handle this compound in the lab?

- Methodological Answer :

- Use chemical-resistant gloves (tested per EN 374 standards) and eye protection to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation. For spills, neutralize with inert absorbents and dispose via regulated waste protocols .

Advanced Research Questions

Q. How can computational tools predict the thermodynamic properties of this compound?

- Methodological Answer :

- Aspen Plus Simulations : Model vapor-liquid equilibria (VLE) and reaction kinetics using parameters from analogous esters (e.g., ethyl acetate) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies or solvation parameters using software like Gaussian, validated against experimental IR/NMR data .

- NIST WebBook : Cross-reference experimental boiling points, Henry’s law constants, and solubility with predictions to identify outliers .

Q. What strategies resolve contradictions between predicted and experimental solubility data?

- Methodological Answer :

- Phase Equilibria Studies : Conduct ternary liquid-liquid equilibria experiments (e.g., with water and acetic acid) to validate activity coefficients .

- Purity Analysis : Use HPLC to detect impurities (e.g., unreacted alcohol or acid) that may skew solubility measurements .

- Data Reconciliation : Compare results with handbooks like Handbook of Aqueous Solubility Data to assess systematic errors in predictive models .

Q. How does the reaction mechanism of this compound synthesis differ under varying acid catalysts?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to compare rates with Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. ZnCl₂).

- Isotopic Labeling : Use deuterated acetic acid (CH₃COOD) to trace acyl transfer steps, as demonstrated in studies on similar esters .

- Theoretical Modeling : Apply Eyring equation to activation energy calculations, incorporating solvent effects via COSMO-RS .

Q. What are the challenges in scaling up this compound synthesis for batch-to-continuous processes?

- Methodological Answer :

- Reactive Distillation Optimization : Use Aspen Plus to simulate tray hydraulics and optimize feed stages, balancing reaction equilibrium and separation efficiency .

- Mass Transfer Limitations : Characterize using dimensionless numbers (e.g., Damköhler) to identify rate-controlling steps (reaction vs. diffusion) .

- Thermal Stability Tests : Conduct TGA/DSC to ensure the compound’s stability at elevated temperatures during continuous operation .

Notes

- Avoid citing non-peer-reviewed sources (e.g., ).

- For structural refinement in crystallography, consider SHELX programs, though they are more common for small-molecule solids .

- Experimental phasing pipelines for macromolecules (e.g., SHELXC/D/E) are less relevant here but highlight robustness in computational crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.